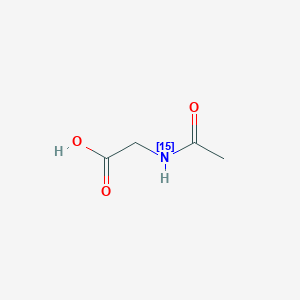
N-Acetylglycine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycine-15N is a labeled derivative of N-Acetylglycine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
N-Acetylglycine-15N can be synthesized by warming glycine with a slight excess of acetic anhydride in benzene or with an equal molar amount of acetic anhydride in glacial acetic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and isotopic labeling efficiency.
Análisis De Reacciones Químicas
N-Acetylglycine-15N undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts, depending on the desired product. Major products formed from these reactions include various derivatives of glycine and acetylated compounds.
Aplicaciones Científicas De Investigación
N-Acetylglycine-15N has a wide range of applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and kinetics due to its isotopic labeling, which allows for precise tracking of nitrogen atoms.
Medicine: It is used in medical research to investigate the pharmacokinetics and dynamics of nitrogen-containing drugs.
Mecanismo De Acción
The mechanism by which N-Acetylglycine-15N exerts its effects involves its incorporation into metabolic pathways where nitrogen plays a crucial role. The isotopic labeling allows researchers to trace the movement and transformation of nitrogen within these pathways, providing insights into molecular targets and biochemical processes .
Comparación Con Compuestos Similares
N-Acetylglycine-15N can be compared with other similar compounds such as:
N-Acetylglycine: The non-labeled version, which is commonly used in similar applications but lacks the isotopic labeling for detailed studies.
N-Acetylserine: Another acetylated amino acid used in metabolic studies.
N-Acetylglutamine: Used in studies involving nitrogen metabolism and protein synthesis.
The uniqueness of this compound lies in its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of nitrogen atoms.
Propiedades
Fórmula molecular |
C4H7NO3 |
|---|---|
Peso molecular |
118.10 g/mol |
Nombre IUPAC |
2-(acetyl(15N)amino)acetic acid |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i5+1 |
Clave InChI |
OKJIRPAQVSHGFK-HOSYLAQJSA-N |
SMILES isomérico |
CC(=O)[15NH]CC(=O)O |
SMILES canónico |
CC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)
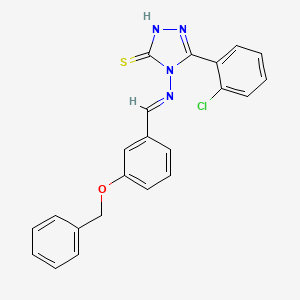

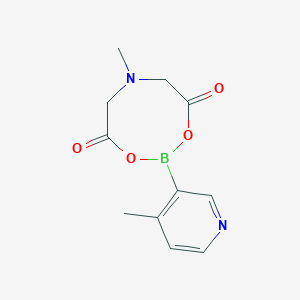
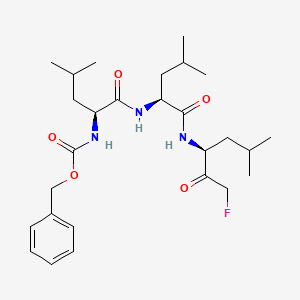
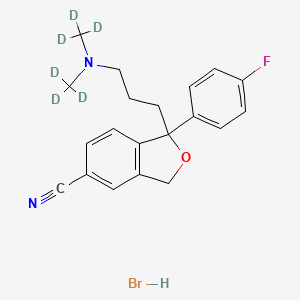

![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)
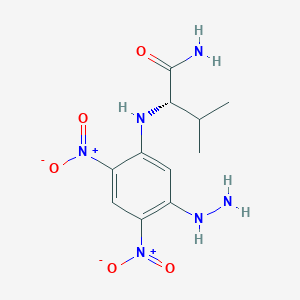
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
